molecular formula C16H13ClN2O3 B11682843 (4-chloro-2-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(4-chloro-2-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11682843
M. Wt: 316.74 g/mol
InChI Key: REHQYOLBMZATFI-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 4-chloro-2-nitrobenzoyl group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 2-(4-amino-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H13ClN2O3/c17-13-5-6-14(15(9-13)19(21)22)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2

InChI Key

REHQYOLBMZATFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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